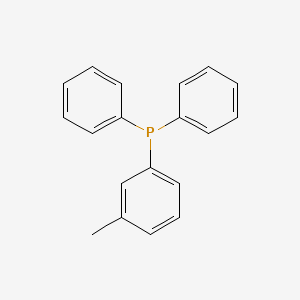
azane;nitric acid;platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azane, nitric acid, and platinum are three distinct compounds that play significant roles in various chemical processes and applications. Azane, commonly known as ammonia, is a compound of nitrogen and hydrogen with the formula NH₃. Nitric acid is a highly corrosive mineral acid with the formula HNO₃. Platinum is a precious metal with the symbol Pt, known for its catalytic properties and resistance to corrosion.
准备方法
Synthetic Routes and Reaction Conditions
-
Azane (Ammonia): : Ammonia is synthesized industrially using the Haber-Bosch process, which involves the direct combination of nitrogen and hydrogen gases under high pressure and temperature in the presence of an iron catalyst: [ N_2(g) + 3H_2(g) \rightarrow 2NH_3(g) ]
-
Nitric Acid: : Nitric acid is produced industrially through the Ostwald process, which involves the catalytic oxidation of ammonia to nitric oxide, followed by further oxidation to nitrogen dioxide and absorption in water: [ 4NH_3 + 5O_2 \rightarrow 4NO + 6H_2O ] [ 2NO + O_2 \rightarrow 2NO_2 ] [ 3NO_2 + H_2O \rightarrow 2HNO_3 + NO ]
-
Platinum: : Platinum is typically extracted from ores such as sperrylite (PtAs₂) and cooperite (PtS). The extraction process involves crushing the ore, followed by flotation and smelting to produce a platinum-rich concentrate. The concentrate is then refined using various chemical processes, including aqua regia dissolution and precipitation.
化学反应分析
Types of Reactions
-
Azane (Ammonia): : Ammonia undergoes various reactions, including:
Oxidation: Ammonia can be oxidized to nitric oxide in the presence of a platinum-rhodium catalyst[ 4NH_3 + 5O_2 \rightarrow 4NO + 6H_2O ]
Reduction: Ammonia can reduce metal oxides to metals, such as the reduction of copper(II) oxide to copper[ 2NH_3 + 3CuO \rightarrow 3Cu + N_2 + 3H_2O ]
Substitution: Ammonia can act as a nucleophile in substitution reactions, such as the formation of amines from alkyl halides.
-
Nitric Acid: : Nitric acid is a strong oxidizing agent and undergoes various reactions, including:
Oxidation: Nitric acid can oxidize metals, non-metals, and organic compounds. For example, it oxidizes copper to copper(II) nitrate[ 3Cu + 8HNO_3 \rightarrow 3Cu(NO_3)_2 + 2NO + 4H_2O ]
Nitration: Nitric acid is used in nitration reactions to introduce nitro groups into organic molecules, such as the nitration of benzene to form nitrobenzene[ C_6H_6 + HNO_3 \rightarrow C_6H_5NO_2 + H_2O ]
-
Platinum: : Platinum is known for its catalytic properties and participates in various reactions, including:
Catalysis: Platinum catalyzes the oxidation of ammonia to nitric oxide in the Ostwald process.
Hydrogenation: Platinum is used as a catalyst in hydrogenation reactions, such as the hydrogenation of alkenes to alkanes.
科学研究应用
Chemistry
Catalysis: Platinum is widely used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.
Synthesis: Nitric acid is used in the synthesis of fertilizers, explosives, and other chemicals.
Biology
Nitrogen Cycle: Ammonia plays a crucial role in the nitrogen cycle, serving as a precursor for the synthesis of amino acids and nucleotides.
Medicine
Anticancer Agents: Platinum-based compounds, such as cisplatin, are used as chemotherapeutic agents for the treatment of various cancers.
Industry
Fertilizers: Ammonia and nitric acid are key components in the production of nitrogen-based fertilizers.
Electronics: Platinum is used in electronic components due to its excellent conductivity and resistance to corrosion.
作用机制
Azane (Ammonia): Ammonia acts as a nucleophile in various chemical reactions, donating its lone pair of electrons to form bonds with electrophiles.
Nitric Acid: Nitric acid acts as an oxidizing agent, accepting electrons from other substances and facilitating redox reactions.
Platinum: Platinum acts as a catalyst by providing a surface for reactants to adsorb, facilitating the breaking and forming of chemical bonds.
相似化合物的比较
Azane (Ammonia): Similar compounds include hydrazine (N₂H₄) and hydroxylamine (NH₂OH). Ammonia is unique due to its simple structure and widespread use in the nitrogen cycle.
Nitric Acid: Similar compounds include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). Nitric acid is unique due to its strong oxidizing properties and use in nitration reactions.
Platinum: Similar compounds include palladium (Pd) and rhodium (Rh). Platinum is unique due to its high catalytic activity and resistance to corrosion.
属性
分子式 |
H14N6O6Pt |
|---|---|
分子量 |
389.23 g/mol |
IUPAC 名称 |
azane;nitric acid;platinum |
InChI |
InChI=1S/2HNO3.4H3N.Pt/c2*2-1(3)4;;;;;/h2*(H,2,3,4);4*1H3; |
InChI 键 |
MUFZBHPTAJVHIZ-UHFFFAOYSA-N |
规范 SMILES |
N.N.N.N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-Hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B15157459.png)

![N'-{5-[1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B15157473.png)
![7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate](/img/structure/B15157477.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15157480.png)
![2-[(4-Bromophenyl)methyl]-1,4-dihydroquinazoline](/img/structure/B15157503.png)
![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-isopropyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole](/img/structure/B15157510.png)

![4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl Azide Trifluoroacetate](/img/structure/B15157520.png)
![(3R,4S)-4-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-2,3-diol](/img/structure/B15157522.png)
![[(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B15157527.png)

methanone O-propyloxime](/img/structure/B15157548.png)

